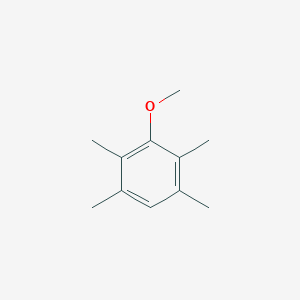

3-Methoxy-1,2,4,5-tetramethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

14337-37-2 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3-methoxy-1,2,4,5-tetramethylbenzene |

InChI |

InChI=1S/C11H16O/c1-7-6-8(2)10(4)11(12-5)9(7)3/h6H,1-5H3 |

InChI Key |

VEVHOGLUQUBJBW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)OC)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C)OC)C)C |

Other CAS No. |

14337-37-2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 1,2,4,5 Tetramethylbenzene

Direct Synthetic Pathways to 3-Methoxy-1,2,4,5-tetramethylbenzene

Direct synthesis focuses on introducing the methoxy (B1213986) group onto a pre-formed tetramethylbenzene ring. This can be conceptually approached either by direct C-H activation or by functionalizing a phenolic precursor.

The term "catalytic methylation using methanol" typically refers to the addition of a methyl group (–CH₃) to an aromatic ring, not a methoxy group (–OCH₃). rsc.org Methanol (B129727) is a common methylating agent in the synthesis of polymethylated benzenes like durene from precursors such as trimethylbenzene. rsc.orgacs.org

The direct introduction of a methoxy group onto the durene ring is more accurately described as methoxylation. This transformation presents significant challenges due to the steric hindrance from the four existing methyl groups and the deactivation of the ring towards certain electrophilic substitutions. Direct electrophilic methoxylation of an unactivated C-H bond is a difficult chemical transformation, often requiring specialized reagents and catalytic systems, such as palladium-catalyzed C-H oxygenation, which are designed to overcome high activation barriers. nih.govnih.gov An alternative, though multi-step, approach involves the nitration of durene, followed by reduction to an aminodurene, diazotization, and subsequent reaction with methanol. However, the most practical and direct route to this compound does not involve the direct methoxylation of durene but rather the etherification of a phenolic precursor.

A more feasible and widely employed strategy for synthesizing aryl methyl ethers is the Williamson ether synthesis. masterorganicchemistry.combyjus.comlibretexts.org This method involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide through an SN2 nucleophilic substitution mechanism. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, the phenolic precursor is 2,3,5,6-tetramethylphenol, also known as durenol. nih.govontosight.ainist.gov The synthesis proceeds in two main steps:

Deprotonation of Durenol : Durenol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to deprotonate the phenolic hydroxyl group. masterorganicchemistry.comyoutube.com This creates a highly nucleophilic sodium or potassium durenoxide salt.

Nucleophilic Substitution : The resulting durenoxide ion then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). youtube.com The nucleophile attacks the electrophilic methyl group, displacing the halide or sulfate leaving group in an SN2 reaction to form the final ether product, this compound. masterorganicchemistry.comyoutube.com

This method is highly efficient for creating ethers from phenols and primary alkyl halides, offering a reliable pathway to the target compound. byjus.com

Analogous Synthetic Strategies from Related Polymethylated Benzene (B151609) Derivatives

The availability of the durene (1,2,4,5-tetramethylbenzene) core is crucial for the synthesis of its derivatives. Industrial production of durene relies on large-scale processes involving the alkylation and isomerization of more common aromatic feedstocks.

The industrial synthesis of durene often starts with less-substituted methylbenzenes, such as xylene or trimethylbenzene, which are common components of petroleum reformate. wikipedia.org The Friedel-Crafts alkylation reaction is a cornerstone of this process, where an alkyl group is added to an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.commt.complymouth.ac.uk

The alkylation of p-xylene (B151628) or pseudocumene (1,2,4-trimethylbenzene) with a methylating agent like methyl chloride or methanol yields a mixture of tetramethylbenzene isomers, including durene, isodurene (1,2,3,5-tetramethylbenzene), and prehnitene (1,2,3,4-tetramethylbenzene). wikipedia.orgontosight.aiwikipedia.org

| Starting Material | Alkylating Agent | Catalyst | Key Conditions | Primary Product(s) |

|---|---|---|---|---|

| m-Xylene | tert-Butyl chloride | FeCl₃ | Low temperature (ice bath) | 1,3-Dimethyl-5-tert-butylbenzene |

| p-Xylene | 1-Bromopropane | AlCl₃ | Standard conditions | Mixture of n-propyl-p-xylene and isopropyl-p-xylene researchgate.net |

| 1,2,4-Trimethylbenzene (B165218) | Methanol / Syngas | Bifunctional catalysts (e.g., CuZnZrOx–HZSM-5) | 320°C, 0.5-3.0 MPa | 1,2,4,5-Tetramethylbenzene (B166113) (Durene) rsc.orgacs.org |

Due to the thermodynamic stability of the other isomers, the initial product mixture may not be rich in durene. Therefore, an isomerization step is often employed. Using catalysts like hydrogen fluoride-boron trifluoride (HF-BF₃) or specific zeolites, the mixture of tetramethylbenzenes can be equilibrated. acs.org Durene's high degree of symmetry results in an unusually high melting point (79.2 °C) compared to its isomers, isodurene (-23.7 °C) and prehnitene (-6.2 °C). wikipedia.org This significant difference allows for the efficient separation and purification of durene from the equilibrium mixture by fractional crystallization. wikipedia.org

Methanol-to-Hydrocarbon (MTH) technologies represent a non-petroleum route to valuable chemicals, including aromatic compounds. researchgate.net In these processes, methanol is converted over zeolite catalysts (such as ZSM-5) into a mixture of hydrocarbons, including light olefins, gasoline, and aromatics. oaes.ccysu.am

The mechanism often involves a "hydrocarbon pool," where methylbenzenes and other organic species are trapped within the zeolite pores and act as active catalytic intermediates. researchgate.netresearchgate.net Methanol molecules react with these entrapped species, leading to the formation and release of products like ethylene (B1197577) and propylene, while also regenerating the hydrocarbon pool. ysu.am Polymethylated benzenes, from toluene (B28343) to hexamethylbenzene, are key components of this cycle. Durene is a notable product in MTH processes, particularly in the Methanol-to-Gasoline (MTG) configuration. wikipedia.org The product distribution can be tuned by altering reaction conditions such as temperature, pressure, and catalyst type. oaes.cc

| Catalyst | Temperature (°C) | Methanol Partial Pressure (kPa) | Product Selectivity (C%) - Aromatics |

|---|---|---|---|

| ZSM-5 | 400 | 0.6 | 0.1% (Methylbenzenes) oaes.cc |

| ZSM-5 | 400 | 52.5 | 5.9% (Methylbenzenes) oaes.cc |

| SAPO-34 | 300-400 | Variable | Methylbenzenes are key confined intermediates, leading to light olefins acs.org |

Synthesis of Key Derivatives and Analogues of this compound

The durene framework is a versatile precursor for various derivatives. One of the most significant derivatives is 2,3,5,6-tetramethyl-1,4-benzoquinone, commonly known as duroquinone (B146903). wikipedia.org Duroquinone is a valuable organic oxidant and has been studied for its role in biological systems and materials science. wikipedia.orgacs.org

The synthesis of duroquinone from durene is a well-established three-step process: researchgate.netorgsyn.org

Nitration : Durene is treated with a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at low temperatures. This reaction introduces two nitro groups onto the aromatic ring to yield dinitrodurene (B1582519). orgsyn.org

Reduction : The resulting dinitrodurene is then reduced to the corresponding diamine, diaminodurene. This reduction is typically accomplished using a reducing agent like stannous chloride in hydrochloric acid. orgsyn.org

Oxidation : Finally, the diaminodurene is oxidized to form duroquinone. A common oxidizing agent for this step is ferric chloride (FeCl₃). orgsyn.org

Alternatively, direct oxidation of durene to duroquinone can be achieved using hydrogen peroxide in the presence of a methyltrioxorhenium (MTO) catalyst. researchgate.net

The phenolic precursor, durenol, also serves as a starting point for various derivatives. Its antioxidant properties make it a useful intermediate in the development of stabilizers for polymers. ontosight.ai Furthermore, its structure is leveraged as an intermediate in the synthesis of certain pharmaceutical compounds. ontosight.ai

Preparative Routes to 3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene (B14007937)

The synthesis of 3-(methoxymethyl)-1,2,4,5-tetramethylbenzene is not widely documented in the scientific literature with specific, detailed procedures. However, a plausible and chemically sound synthetic route can be devised based on established organic chemistry reactions. This proposed pathway involves two primary stages: the synthesis of the precursor, 1,2,4,5-tetramethylbenzene (durene), followed by its chloromethylation and subsequent conversion to the methoxymethyl derivative via a Williamson ether synthesis.

The initial step is the synthesis of durene, which can be achieved through the Friedel-Crafts alkylation of more readily available methylated benzenes, such as xylene or trimethylbenzene. For instance, durene can be produced by the methylation of 1,2,4-trimethylbenzene (pseudocumene) with a suitable methylating agent like methyl chloride or methanol, in the presence of a catalyst. One documented method involves the alkylation of 1,2,4-trimethylbenzene with methanol over an HZSM-5 catalyst.

Following the synthesis of durene, the next step is the introduction of a chloromethyl group onto the aromatic ring. This can be accomplished through a Blanc chloromethylation reaction, which utilizes formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride. This reaction introduces a CH₂Cl group at one of the available positions on the durene ring.

The final step in this proposed synthesis is the conversion of the chloromethylated durene to 3-(methoxymethyl)-1,2,4,5-tetramethylbenzene. This transformation can be carried out via a Williamson ether synthesis. In this reaction, the chloromethyldurene is treated with sodium methoxide (B1231860), which acts as a nucleophile, displacing the chloride and forming the desired methoxymethyl ether.

Below is a data table summarizing the proposed synthetic route:

| Step | Reaction | Reactants | Reagents/Catalyst | Key Conditions | Product |

| 1 | Friedel-Crafts Alkylation | 1,2,4-Trimethylbenzene, Methanol | HZSM-5 Catalyst | High temperature and pressure | 1,2,4,5-Tetramethylbenzene (Durene) |

| 2 | Blanc Chloromethylation | 1,2,4,5-Tetramethylbenzene | Formaldehyde, Hydrogen Chloride, Zinc Chloride | Acidic conditions | 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene |

| 3 | Williamson Ether Synthesis | 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene | Sodium Methoxide | Anhydrous polar aprotic solvent | 3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene |

Note: The conditions and yields for steps 2 and 3 are based on general procedures for these reaction types and may require optimization for this specific substrate.

Design and Synthesis of Related Methoxylated Aromatic Ligands and Intermediates

The design and synthesis of this compound, a related methoxylated aromatic compound, also begins with the synthesis of the 1,2,4,5-tetramethylbenzene (durene) precursor, as detailed in the previous section. The subsequent introduction of a methoxy group directly onto the durene ring presents a different synthetic challenge. A plausible, though not specifically documented, route for this transformation involves a two-step process of nitration followed by nucleophilic aromatic substitution.

The first step in functionalizing the durene ring is nitration. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. This yields 3-nitro-1,2,4,5-tetramethylbenzene.

The second step is the replacement of the nitro group with a methoxy group. This can be achieved through a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing nitro group on the aromatic ring facilitates the attack of a nucleophile. In this case, sodium methoxide can be used as the nucleophile to displace the nitro group and form the desired this compound. For this reaction to proceed, the nitro group must be activated towards nucleophilic attack, which is the case when it is attached to the aromatic ring.

An alternative, more direct approach for the methoxylation of aromatic rings is through a directed ortho-metalation strategy. However, this method typically requires the presence of a directing metalation group (DMG) on the aromatic ring to guide the deprotonation to a specific ortho position. Since durene itself lacks a suitable DMG, this approach would likely require prior functionalization of the durene ring to introduce such a group, making it a less direct route for the synthesis of this compound.

A summary of the proposed nitration and nucleophilic substitution route is provided in the table below:

| Step | Reaction | Reactants | Reagents/Catalyst | Key Conditions | Product |

| 1 | Friedel-Crafts Alkylation | 1,2,4-Trimethylbenzene, Methanol | HZSM-5 Catalyst | High temperature and pressure | 1,2,4,5-Tetramethylbenzene (Durene) |

| 2 | Nitration | 1,2,4,5-Tetramethylbenzene | Nitric Acid, Sulfuric Acid | Controlled temperature | 3-Nitro-1,2,4,5-tetramethylbenzene |

| 3 | Nucleophilic Aromatic Substitution | 3-Nitro-1,2,4,5-tetramethylbenzene | Sodium Methoxide | Anhydrous polar aprotic solvent, elevated temperature | This compound |

Note: The conditions and yields for steps 2 and 3 are based on general procedures for these reaction types and may require optimization for this specific substrate.

Reaction Chemistry and Mechanistic Investigations of 3 Methoxy 1,2,4,5 Tetramethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. masterorganicchemistry.com The subsequent loss of a proton from the carbon atom bearing the electrophile restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

The regioselectivity of electrophilic attack on a substituted benzene ring is governed by the nature of the existing substituents. Both alkoxy (like methoxy) and alkyl (like methyl) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. youtube.comlibretexts.org They are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. youtube.comlibretexts.org

In 3-Methoxy-1,2,4,5-tetramethylbenzene, the methoxy (B1213986) group at C3 and the methyl groups at C1, C2, C4, and C5 all activate the ring. The sole unsubstituted position is C6. The directing effects of the substituents converge on this single available site. The methoxy group strongly directs ortho to itself (to C2 and C4, which are blocked) and para to itself (to C6). The methyl groups also direct ortho and para to their positions. Consequently, electrophilic substitution on this compound is expected to occur exclusively at the C6 position.

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

| Reactant | Electrophile (E⁺) | Predicted Product |

|---|---|---|

| This compound | Various | 6-E-3-Methoxy-1,2,4,5-tetramethylbenzene |

This table is based on established principles of electrophilic aromatic substitution.

Halogenation is a typical electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a halogen (chlorine, bromine, or iodine). researchgate.net For highly activated rings like that of this compound, these reactions can often proceed even without a Lewis acid catalyst, which is typically required for less activated substrates. researchgate.net

Given the predetermined regioselectivity, the halogenation of this compound is expected to yield the 6-halo-3-methoxy-1,2,4,5-tetramethylbenzene derivative. The high reactivity of the substrate may necessitate the use of mild halogenating agents or careful control of reaction conditions to prevent potential side reactions or over-halogenation, although the latter is sterically hindered.

Table 2: Expected Products of Halogenation of this compound

| Halogenating Agent | Expected Major Product |

|---|---|

| Cl₂ | 6-Chloro-3-methoxy-1,2,4,5-tetramethylbenzene |

| Br₂ | 6-Bromo-3-methoxy-1,2,4,5-tetramethylbenzene |

| I₂ | 6-Iodo-3-methoxy-1,2,4,5-tetramethylbenzene |

This table illustrates the predicted outcomes based on general halogenation mechanisms.

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.netresearchgate.netchemrxiv.org Due to the extreme activation of the ring in this compound, nitration is expected to proceed readily, likely under milder conditions than those used for benzene.

The product would be 6-nitro-3-methoxy-1,2,4,5-tetramethylbenzene. However, for highly activated systems, especially those containing methoxy groups, nitration can be complicated by side reactions. researchgate.netresearchgate.net Oxidation of the ring can occur, and in some cases, demethylation of the methoxy group may be observed. researchgate.netresearchgate.net Studies on the nitration of other polymethoxybenzenes, such as 1,3,5-trimethoxybenzene, have shown the formation of oxidation products like quinones and complex coupling products, particularly under strong acidic conditions. researchgate.net Therefore, achieving a clean mononitration of this compound might require the use of alternative, milder nitrating agents, such as dinitrogen pentoxide (N₂O₅) in an organic solvent. researchgate.net

Table 3: Expected Product of Nitration and Potential Side Products

| Reaction | Reagents | Expected Major Product | Potential Side Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ or milder nitrating agents | 6-Nitro-3-methoxy-1,2,4,5-tetramethylbenzene | Ring oxidation products (quinones), demethylated products |

This table is based on known reactivity patterns of activated aromatic compounds.

Oxidative Transformations and Pathways

The high electron density of the aromatic ring in this compound not only enhances its reactivity in electrophilic substitutions but also increases its susceptibility to oxidation.

Polymethoxybenzenes and related phenols are known to be susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. rsc.orgnih.gov Oxidation can result in demethylation of the methoxy group to form a phenol, which can be further oxidized. rsc.orgnih.gov Another common pathway is the formation of quinone derivatives through oxidation of the aromatic ring. rsc.org

For this compound, oxidation could potentially lead to the formation of a corresponding benzoquinone. The methoxy group can also be a site of oxidative attack, leading to its removal (demethylation) and the formation of a phenolic compound, which would be highly prone to further oxidation. While specific studies on the oxidation of this compound are limited, the behavior of related polymethoxyphenols suggests a high susceptibility to oxidative degradation. rsc.org

The degradation of aromatic compounds in various environments, such as the atmosphere or in biological systems, can be initiated by radical species like the hydroxyl radical (•OH). researchgate.netresearchgate.netnih.gov These reactions can proceed through several pathways, including hydrogen abstraction from the alkyl (methyl) or alkoxy (methoxy) groups, or addition of the radical to the aromatic ring. researchgate.netresearchgate.net

For this compound, a radical like •OH could abstract a hydrogen atom from one of the methyl groups to form a benzyl-type radical, or from the methoxy group. Alternatively, the radical could add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. researchgate.net Both types of intermediate radicals would then undergo further reactions, often involving oxygen, leading to a cascade of products including phenols, ring-opened products, and other oxygenated species. researchgate.netresearchgate.netcopernicus.org Theoretical studies on the decomposition of methoxy radicals and the degradation of related aromatic compounds provide insight into the potential complexity of these radical-initiated pathways. researchgate.netresearchgate.net

Table 4: Potential Initial Steps in the Radical-Induced Degradation of this compound

| Radical Species (R•) | Reaction Pathway | Initial Product |

|---|---|---|

| •OH | H-abstraction from a methyl group | (Methoxytetramethylphenyl)methyl radical |

| •OH | H-abstraction from the methoxy group | 3-(Fluoromethyl)-1,2,4,5-tetramethylbenzene radical |

| •OH | Addition to the aromatic ring | Hydroxycyclohexadienyl-type radical |

This table outlines plausible initial reactions based on general principles of radical chemistry.

Mechanistic Elucidation of Alkylation and Methylation Processes

The alkylation and methylation of aromatic compounds over zeolite catalysts are cornerstone processes in the chemical industry. For a substituted benzene like this compound, these reactions are of significant academic and industrial interest. The presence of multiple methyl groups and a methoxy group on the aromatic ring influences the reaction pathways and product selectivity.

The methylation of aromatic compounds on zeolite catalysts is generally understood to proceed through two primary mechanistic pathways: a step-by-step (or Langmuir-Hinshelwood) mechanism and a synergistic (or Eley-Rideal) mechanism. The operative mechanism is influenced by factors such as the zeolite structure, reaction temperature, and the specific nature of the aromatic substrate.

In the step-by-step mechanism , both the aromatic compound and the methylating agent (commonly methanol (B129727) or dimethyl ether) are adsorbed onto the acidic sites of the zeolite. The methylating agent first reacts with a Brønsted acid site to form a surface-bound methoxy species. This intermediate then reacts with an adsorbed aromatic molecule to yield the methylated product.

Conversely, the synergistic mechanism involves the reaction of a gas-phase or weakly physisorbed aromatic molecule with the surface-bound methoxy intermediate. This pathway is often favored at higher temperatures where the residence time of the aromatic compound on the catalyst surface is short.

For this compound, the bulky nature of the molecule might favor a synergistic mechanism, as steric hindrance could impede the co-adsorption of both the aromatic and the methoxy intermediate in close proximity within the zeolite pores.

| Mechanism | Description | Key Intermediate | Probable Influence of this compound Structure |

|---|---|---|---|

| Step-by-Step (Langmuir-Hinshelwood) | Both reactants are adsorbed on the catalyst surface before reaction. | Co-adsorbed aromatic and methoxy species. | Steric hindrance from the four methyl and one methoxy groups might disfavor this pathway. |

| Synergistic (Eley-Rideal) | One reactant is adsorbed while the other reacts from the gas phase or a weakly adsorbed state. | Surface methoxy species reacting with a mobile aromatic molecule. | Potentially favored due to reduced steric constraints. |

These methoxy intermediates can act as electrophilic methylating agents, transferring a methyl group to a nucleophilic aromatic ring. In the case of this compound, the aromatic ring is highly activated due to the electron-donating effects of the four methyl groups and the potent activating nature of the methoxy group. This high electron density would make the aromatic ring a strong nucleophile, readily attacked by the surface methoxy species.

The position of methylation on the this compound ring would be directed by the existing substituents. The single available position on the ring (position 6) is ortho to both a methyl group and the methoxy group, and para to another methyl group, making it highly activated and the likely site of further methylation.

Autocatalysis in methanol conversion refers to a process where a product of the reaction acts as a catalyst to accelerate the reaction rate. In the context of methanol-to-hydrocarbons (MTH) processes over zeolites, a "hydrocarbon pool" mechanism is a well-established example of autocatalysis. In this mechanism, initial products, such as olefins and aromatic compounds, act as co-catalysts or templates for the formation of further hydrocarbon products.

Other Characteristic Chemical Reactions

Beyond its behavior in zeolite-catalyzed methylation, this compound is expected to undergo other chemical transformations characteristic of electron-rich aromatic compounds.

Electrophilic Aromatic Substitution: The aromatic ring of this compound is highly activated towards electrophilic attack. Reactions such as nitration and halogenation would be expected to proceed readily. The incoming electrophile would be directed to the vacant 6-position.

Nitration: Reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would likely yield 3-Methoxy-6-nitro-1,2,4,5-tetramethylbenzene.

Halogenation: Treatment with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would result in the formation of the corresponding 6-halo-3-methoxy-1,2,4,5-tetramethylbenzene.

Oxidation: The polymethylated benzene ring is susceptible to oxidation, particularly at the methyl groups. Strong oxidizing agents could potentially oxidize one or more of the methyl groups to carboxylic acids. The methoxy group may also be susceptible to oxidative cleavage under harsh conditions.

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Methoxy-6-nitro-1,2,4,5-tetramethylbenzene |

| Bromination | Br₂/FeBr₃ | 6-Bromo-3-methoxy-1,2,4,5-tetramethylbenzene |

| Chlorination | Cl₂/AlCl₃ | 6-Chloro-3-methoxy-1,2,4,5-tetramethylbenzene |

Advanced Spectroscopic and Structural Characterization of 3 Methoxy 1,2,4,5 Tetramethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR provide precise information on the chemical environment of each nucleus, allowing for the unambiguous assignment of the structure and differentiation from its isomers.

The ¹H and ¹³C NMR spectra of 3-Methoxy-1,2,4,5-tetramethylbenzene are distinguished by a unique pattern of signals that reflect its Cₛ symmetry. The presence of a methoxy (B1213986) group and four methyl groups on the benzene (B151609) ring leads to characteristic chemical shifts.

In the ¹H NMR spectrum, five distinct signals are expected. The single aromatic proton at the C6 position is anticipated to appear as a singlet, significantly downfield due to the aromatic ring current. The methoxy group protons (-OCH₃) will also produce a sharp singlet. The four methyl groups will give rise to three separate singlets with a 2:1:1 integration ratio, as the methyls at the C2 and C5 positions are chemically equivalent, while the methyls at C1 and C4 are unique.

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals: six for the aromatic carbons and three for the aliphatic carbons (one methoxy and two unique methyl environments, with one signal representing two equivalent methyl carbons). The carbon atom attached to the methoxy group (C3) will be the most deshielded aromatic carbon, while the other substituted carbons will also have characteristic shifts.

Isomer discrimination is readily achieved by comparing the number of signals and their splitting patterns, which are dictated by molecular symmetry. msu.edu For example, 1,2,4,5-tetramethylbenzene (B166113) (durene), the parent hydrocarbon, possesses a higher D₂h symmetry and thus shows only three ¹³C NMR signals and two ¹H NMR signals. chemicalbook.comchemicalbook.com An isomer such as 1,2,3,4-tetramethylbenzene (B1201564) has lower symmetry and displays a more complex spectrum with ten ¹³C signals and four ¹H signals. chemicalbook.com The unique signal count for this compound allows for its clear differentiation from other possible isomers.

Table 1: Expected ¹H and ¹³C NMR Data for this compound and Comparison with Isomers

| Compound | Symmetry | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| This compound | Cₛ | 5 (1 aromatic H, 1 OCH₃, 3 CH₃ groups) | 9 (6 aromatic C, 3 aliphatic C) |

| 1,2,4,5-Tetramethylbenzene (Durene) | D₂h | 2 (aromatic H, CH₃) chemicalbook.com | 3 (2 aromatic C, 1 aliphatic C) chemicalbook.com |

| 1,2,3,5-Tetramethylbenzene (Isodurene) | Cₛ | 5 (2 aromatic H, 4 CH₃ groups) uq.edu.au | 8 (6 aromatic C, 2 aliphatic C) |

| 1,2,3,4-Tetramethylbenzene (Prehnitene) | C₂ᵥ | 4 (2 aromatic H, 2 CH₃ groups) | 5 (3 aromatic C, 2 aliphatic C) chemicalbook.com |

While 1D NMR is sufficient for structural assignment, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for analyzing stereochemistry and molecular conformation in solution. mdpi.comnih.gov For this compound, significant steric hindrance exists between the methoxy group and the flanking methyl groups at positions C2 and C5. This steric strain likely forces the methoxy group to adopt a conformation where it is twisted out of the plane of the benzene ring.

A NOESY experiment can confirm this spatial arrangement. This technique detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. researchgate.netresearchgate.net In a NOESY spectrum of this molecule, cross-peaks would be expected between the protons of the methoxy group and the protons of the adjacent methyl groups (C2-CH₃ and C5-CH₃). The presence and intensity of these correlations would provide direct evidence for the preferred rotational conformation (rotamer) of the methoxy group relative to its neighbors, offering a deeper understanding of the molecule's three-dimensional structure in solution. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are excellent for identifying functional groups and providing a unique molecular "fingerprint" that can be used for identification and structural analysis. mdpi.comresearchgate.net

The IR spectrum of this compound can be interpreted by identifying characteristic absorption bands corresponding to its specific functional groups. Comparison with the spectrum of the parent hydrocarbon, durene, helps to isolate the contributions of the methoxy group. nist.govspectrabase.com

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. mdpi.com Aliphatic C-H stretching from the four methyl groups and the methoxy group would be observed between 3000 and 2850 cm⁻¹. academie-sciences.fr

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to characteristic bands in the 1625–1430 cm⁻¹ range.

C-O Stretching: The ether linkage of the methoxy group produces strong, characteristic bands. The asymmetric C-O-C stretch is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the methyl and aromatic C-H groups occur in the 1460-700 cm⁻¹ region. The out-of-plane bending band for the single, isolated aromatic hydrogen is particularly diagnostic of the substitution pattern.

The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of bands arising from bending and skeletal vibrations that are unique to the molecule as a whole, making it a powerful tool for confirming the identity of the specific this compound isomer. youtube.com

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the single C-H bond on the aromatic ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in CH₃ groups. academie-sciences.fr |

| Aromatic C=C Stretch | 1625 - 1430 | Skeletal vibrations of the benzene ring. |

| Asymmetric C-O-C Stretch | ~1250 | Asymmetric stretching of the aryl-ether bond. |

| Symmetric C-O-C Stretch | ~1040 | Symmetric stretching of the aryl-ether bond. |

| Aromatic C-H Out-of-Plane Bend | 900 - 850 | Bending of the isolated aromatic C-H bond, characteristic of the substitution pattern. |

In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights by detecting transient intermediates and reaction products. researchgate.net Techniques like in situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can be applied to study reactions involving this compound. nih.gov

For instance, in a catalytic oxidation reaction targeting the alkyl side-chains, in situ FTIR could track the progress by monitoring changes in the vibrational spectrum. libretexts.org The disappearance or decrease in intensity of the aliphatic C-H stretching bands (~2960 cm⁻¹) and bending bands (~1380 cm⁻¹) of the methyl groups would indicate consumption of the starting material. Simultaneously, the appearance of new, strong bands, such as a broad O-H stretch (~3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) would signal the formation of a carboxylic acid product. This approach enables the study of reaction kinetics and the optimization of reaction conditions by providing a direct window into the molecular transformations at the reacting interface. researchgate.netnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from π or non-bonding (n) orbitals to anti-bonding π* orbitals. scielo.org.za For this compound, the spectrum is dominated by the π→π* transitions of the aromatic ring.

The benzene ring itself has characteristic absorption bands which are modified by the presence of substituents. Both the methyl groups and the electron-donating methoxy group act as auxochromes, causing a bathochromic (red) shift in the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. scielo.org.za The spectrum is expected to show two main absorption bands, analogous to the E₂ and B bands of benzene. Based on data for the isomeric 1,2,3,5-tetramethylbenzene, these bands would likely appear in the ranges of ~220 nm and ~270-280 nm. nist.gov

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. While many aromatic hydrocarbons fluoresce, the efficiency and wavelength of emission are highly dependent on the molecular structure and environment. This compound may exhibit fluorescence, and due to the polar methoxy group, its emission spectrum could show solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption properties of this compound are primarily governed by the chromophoric benzene ring, substituted with four methyl groups and one methoxy group. The interplay of these substituents dictates the energy and intensity of its electronic transitions. The benzene ring itself possesses a conjugated π-electron system, which is responsible for its characteristic ultraviolet (UV) absorption.

The introduction of alkyl groups, such as the four methyl groups in the durene (1,2,4,5-tetramethylbenzene) core, typically induces a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is attributed to the electron-donating inductive effect of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

The methoxy group (-OCH₃) at the 3-position plays a more significant role in modifying the electronic properties of the benzene ring. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through a resonance effect (+M). This electron-donating resonance effect is generally stronger than the electron-withdrawing inductive effect (-I) of the oxygen atom. Consequently, the methoxy group acts as an activating, auxochromic group, leading to a further bathochromic shift and often an increase in the molar absorptivity (hyperchromic effect) of the π → π* transitions of the benzene ring.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of substituted benzenes. These transitions originate from the promotion of electrons from bonding and non-bonding molecular orbitals to anti-bonding molecular orbitals. For aromatic systems, the most prominent transitions are typically of the π → π* type. The specific wavelengths and intensities of these absorptions are sensitive to the substitution pattern and the solvent environment. In polar solvents, a slight shift in the absorption maxima may be observed due to solute-solvent interactions.

A summary of the expected electronic transitions is presented in the table below.

| Transition Type | Involved Orbitals | Expected Spectral Region | Effect of Substituents |

| π → π | π → π | Ultraviolet (UV) | Bathochromic shift and hyperchromic effect due to methyl and methoxy groups. |

| n → π | n → π | Ultraviolet (UV), often at longer wavelengths than π → π | Possible due to the lone pairs on the oxygen atom of the methoxy group, but may be weak or obscured by stronger π → π transitions. |

Photophysical Properties and Quenching Phenomena

The photophysical properties of this compound, including its fluorescence and potential for quenching, are intrinsically linked to its electronic structure. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its photophysical behavior.

Molecules containing a methoxy-substituted benzene ring can exhibit fluorescence, which is the emission of light as the molecule relaxes from its lowest singlet excited state (S₁) to the ground state (S₀). The efficiency of this process is described by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. The presence of the electron-donating methoxy group can influence the fluorescence properties. In some aromatic systems, methoxy substitution has been shown to enhance the fluorescence quantum yield.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). In the context of this compound, its fluorescence could potentially be quenched by other molecules (quenchers) present in its environment. The efficiency of quenching is dependent on the nature of the quencher and the interaction between the excited fluorophore and the quencher. For example, molecules with electron-withdrawing or electron-donating properties, or those containing heavy atoms, can act as effective quenchers.

The photophysical properties are summarized in the following table.

| Property | Description | Influencing Factors |

| Fluorescence | Emission of light from the lowest singlet excited state (S₁) to the ground state (S₀). | The presence of the methoxy group and the overall molecular structure. |

| Fluorescence Quantum Yield (Φf) | Efficiency of the fluorescence process. | Molecular rigidity, solvent polarity, and the presence of quenching agents. |

| Fluorescence Quenching | Decrease in fluorescence intensity due to interaction with other molecules. | Concentration of quenchers, temperature, and viscosity of the medium. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, high-resolution mass spectrometry and tandem mass spectrometry provide detailed insights into its elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₁H₁₆O.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This value is a key identifier for the compound in a complex mixture and helps to distinguish it from other isobaric species (molecules with the same nominal mass but different elemental compositions).

The exact mass data is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Nominal Mass | 164 |

| Monoisotopic Mass (Calculated) | 164.120115 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound (m/z 164.12) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragment ions provides valuable information about the connectivity of atoms within the molecule.

For methoxy-substituted aromatic compounds, several characteristic fragmentation pathways are commonly observed under electron ionization (EI). The initial ionization event typically involves the removal of an electron from the π-system of the benzene ring or from a lone pair on the oxygen atom of the methoxy group, forming a radical cation (M⁺•).

Common fragmentation pathways for the molecular ion of this compound would likely include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methylated aromatic compounds, leading to the formation of a stable benzylic-type cation. The loss of a methyl group from the molecular ion would result in a fragment ion at m/z 149.

Loss of formaldehyde (B43269) (CH₂O): The methoxy group can undergo rearrangement and elimination of a neutral formaldehyde molecule, resulting in a fragment ion at m/z 134.

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond can lead to the loss of a methoxy radical, producing a fragment ion at m/z 133.

Formation of a tropylium (B1234903) ion: Aromatic rings can undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent in highly substituted benzenes.

A summary of the expected major fragment ions is provided in the table below.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 164 | •CH₃ | 149 | [M - CH₃]⁺ |

| 164 | CH₂O | 134 | [M - CH₂O]⁺• |

| 164 | •OCH₃ | 133 | [M - OCH₃]⁺ |

Computational and Theoretical Investigations of 3 Methoxy 1,2,4,5 Tetramethylbenzene

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular geometry, orbital energies, and electron distribution, which collectively determine the molecule's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds with high accuracy. nih.gov The process begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable structure. For 3-Methoxy-1,2,4,5-tetramethylbenzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule. DFT functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.govclinicsearchonline.org

Table 1: Illustrative Optimized Geometric Parameters for an Aromatic Ring System Calculated by DFT Note: This table presents typical parameter ranges for substituted benzene (B151609) rings as specific experimental or calculated values for this compound are not readily available in the cited literature. The values are based on similar structures from computational studies.

| Parameter | Typical Calculated Value Range |

| C-C (aromatic) Bond Length | 1.39 - 1.42 Å |

| C-H Bond Length | 1.08 - 1.10 Å |

| C-O (Aryl-Ether) Bond Length | 1.36 - 1.38 Å |

| C-C (Aryl-Methyl) Bond Length | 1.50 - 1.53 Å |

| C-C-C (aromatic) Bond Angle | 118° - 122° |

| C-O-C Bond Angle | 117° - 120° |

Source: Inferred from data on related molecules in computational studies. clinicsearchonline.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting a molecule's reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. researchgate.net Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms.

Blue: Regions of most positive potential, indicating electron-poor areas that are attractive to nucleophiles.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show a significant negative potential (red/yellow) delocalized across the aromatic ring and concentrated near the oxygen atom of the methoxy (B1213986) group. This is due to the electron-donating effects of the methoxy and methyl substituents. The areas around the hydrogen atoms of the methyl groups would exhibit a positive potential (blue). This map clearly indicates that the molecule is primed to act as a nucleophile, readily reacting with electrophiles at the aromatic ring. nih.govmanipal.educhemrxiv.org

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: The outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO indicates a better electron donor.

LUMO: The innermost orbital without electrons. Its energy level (ELUMO) relates to the ability to accept electrons (electrophilicity). A lower ELUMO indicates a better electron acceptor.

The difference between these energies, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is an indicator of chemical reactivity and kinetic stability. nih.gov A small gap suggests the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the electron-donating substituents raise the energy of the HOMO, making the molecule a potent nucleophile. The HOMO-LUMO gap is expected to be relatively small, consistent with a reactive aromatic compound. researchgate.net

Table 2: Representative Frontier Orbital Energies for Methoxy-Substituted Benzenes Note: These values are illustrative and based on DFT calculations for related dimethoxybenzene compounds, as specific data for this compound is not available in the cited literature.

| Parameter | Representative Value (eV) | Implication |

| EHOMO | -5.5 to -6.0 eV | High energy, indicates strong electron-donating ability (nucleophilic). |

| ELUMO | -0.5 to -1.0 eV | Relatively high energy, indicating poor electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicates high chemical reactivity and polarizability. |

Source: Inferred from data on related molecules in computational studies. nih.govresearchgate.net

Reaction Mechanism Modeling and Potential Energy Surface Mapping

Computational chemistry allows for the detailed exploration of reaction mechanisms, identifying the most likely pathways for a chemical transformation. This involves mapping the potential energy surface, which connects reactants, products, and the high-energy transition states that lie between them.

Computational Elucidation of Transition States and Reaction Barriers

A transition state is the highest energy point along the lowest energy path of a reaction, representing the "point of no return". ims.ac.jp Identifying the structure and energy of the transition state is crucial for understanding a reaction's kinetics, as its energy relative to the reactants determines the activation energy (reaction barrier). ims.ac.jp Computational methods, such as the Nudged Elastic Band (NEB) method or dimer methods, are used to locate these transient structures on the potential energy surface. ims.ac.jp

For reactions involving this compound, such as electrophilic aromatic substitution, computational modeling can determine the transition state structures for attack at different positions on the ring. The calculated activation barriers would then predict the regioselectivity of the reaction. For instance, the barrier for electrophilic attack at the C6 position (ortho to the methoxy group and flanked by two methyl groups) is expected to be lower than at the C3 position (between two methyl groups), due to the strong activating and directing effect of the methoxy group.

Energetic Profiles of Substitution, Rearrangement, and Degradation Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile or reaction coordinate diagram can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.

Substitution Pathways: For electrophilic aromatic substitution, the methoxy group is a strong ortho-, para-director. Since the para position is occupied by a methyl group, electrophilic attack is directed to the C6 position (ortho to the methoxy group). Computational studies on similar systems confirm that the activation energy for substitution at positions activated by electron-donating groups is significantly lower than at other positions. nih.govirjet.net The formation of the intermediate arenium ion is stabilized by resonance, with the positive charge delocalized over the ring and onto the oxygen of the methoxy group.

Rearrangement Pathways: Rearrangement reactions involve the migration of an atom or group within a molecule. thermofisher.combyjus.com While less common for this specific substrate under typical conditions, computational modeling could explore the feasibility of reactions like the Claisen rearrangement if an allyl group were present instead of a methyl group on the ether oxygen. Such calculations would determine the high-energy transition state for the sigmatropic shift and predict the conditions required for the reaction to occur. byjus.com

Degradation Pathways: The atmospheric degradation of aromatic compounds is often initiated by reaction with hydroxyl (•OH) radicals. researchgate.net For 1,2,4,5-tetramethylbenzene (B166113) (durene), a closely related compound, studies have shown that •OH can add to either a substituted (ipso-addition) or an unsubstituted (ortho-addition) carbon atom. researchgate.net The resulting adducts then react with molecular oxygen. researchgate.net A computational study of this compound would model these initial addition reactions, calculate the reaction barriers, and explore the subsequent degradation steps, such as the formation of phenolic compounds or ring-opened products, providing insight into its environmental fate. acs.org

Molecular Dynamics and Conformational Analysis

Intermolecular Interactions and Solvent EffectsNo literature was found that investigates the intermolecular interactions of this compound or the effects of different solvents on its conformational stability and behavior.

Due to the absence of specific scientific data for this compound, it is not possible to provide a detailed, accurate, and informative article as requested.

Applications in Organic Synthesis and Materials Science

Role as a Precursor and Intermediate in Complex Organic Synthesis

3-Methoxy-1,2,4,5-tetramethylbenzene serves as a specialized aromatic building block in the multi-step synthesis of complex functional molecules. Its utility stems from the specific arrangement of four methyl groups and one methoxy (B1213986) group on the benzene (B151609) ring. This substitution pattern provides steric influence and electronic properties that can be exploited in targeted molecular construction.

As a derivative of 1,2,4,5-tetramethylbenzene (B166113) (durene), it can be envisioned as a precursor for modified versions of materials typically derived from durene. For instance, durene is a key raw material for producing pyromellitic dianhydride (PMDA), a monomer essential for the manufacture of high-performance polyimide resins. vulcanchem.commarket.us By analogy, this compound could be a precursor to a methoxy-substituted PMDA. The introduction of this methoxy group could potentially modify the final polymer's characteristics, such as improving solubility or altering the glass transition temperature, which is advantageous for creating tailored materials for applications like flexible electronics. vulcanchem.com

The broader context of organic synthesis involves using substituted aromatic compounds as foundational scaffolds. Multi-step synthetic strategies often rely on the sequential addition and modification of functional groups on a central aromatic core to build intricate molecular architectures, such as those found in novel nitrogen-rich heterocyclic compounds. nih.govbeilstein-journals.org

While direct synthesis of pharmaceuticals using this compound is not prominently documented, its structural motifs are relevant by analogy to established synthetic pathways in medicinal and agrochemical chemistry. Substituted benzene homologues are fundamental starting materials for a wide array of bioactive compounds.

For example, research into new anticancer agents often involves the multi-step synthesis of molecules built upon a central aromatic ring system, which is later functionalized with various bioactive moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole. nih.gov These nitrogen-based heterocycles are present in a significant number of approved anticancer drugs. nih.gov Similarly, substituted aromatic precursors are used to construct complex heterocyclic systems such as pyrido vulcanchem.comresearchgate.netmdpi.comnih.govtetrazines and vulcanchem.comresearchgate.netmdpi.comtriazepines, which are investigated for their potential biological activities. nih.gov The specific substitution pattern of this compound makes it a plausible, albeit specialized, intermediate for creating highly substituted, sterically hindered analogues of known pharmacophores.

Use as a Solvent in Specific Synthetic Reactions

Aromatic hydrocarbons with high boiling points are often employed as solvents for organic reactions that require elevated temperatures to proceed. The parent compound, durene (1,2,4,5-tetramethylbenzene), has a boiling point of approximately 192-198°C, making it suitable for such applications. wikipedia.org It is estimated that this compound would have an even higher boiling point, in the range of 240–260°C, enhancing its utility as a high-temperature reaction medium. vulcanchem.com

A classic example of a high-temperature organic transformation is the Claisen rearrangement, a thermally driven wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org The reaction proceeds through a highly ordered cyclic transition state and generally requires temperatures exceeding 100°C when uncatalyzed. organic-chemistry.org

In the context of the aromatic Claisen rearrangement, the nature of the solvent and the substituents on the aromatic ring can influence the reaction's outcome. The presence of an electron-donating group, such as a methoxy group, at the meta-position of an allyl phenyl ether can direct the rearrangement preferentially to the para-position. wikipedia.org Therefore, using this compound not only as a high-temperature solvent but also as a reactant could provide regioselective control in such rearrangements.

Properties of High-Temperature Aromatic Solvents

| Compound | Structure | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| 1,2,4,5-Tetramethylbenzene (Durene) | C₆H₂(CH₃)₄ | 192–198 | 79.2 |

| This compound (Estimated) | C₁₁H₁₆O | 240–260 | 80–100 |

| Pseudocumene (1,2,4-Trimethylbenzene) | C₉H₁₂ | 169 | -43.8 |

Advanced Materials and Polymer Science

The potential of this compound as a monomer in polymerization processes can be inferred from studies on its parent compound, durene. Research has shown that 1,2,4,5-tetramethylbenzene can be polymerized in a direct-current discharge environment to create polymer films with dielectric properties. researchgate.net Spectroscopic analysis of these films revealed that the resulting polymer primarily consists of polyene structures, which are formed through the opening of the aromatic rings during the plasma polymerization process. researchgate.net

Drawing from these findings, this compound could likely undergo similar polymerization under plasma conditions. The presence of the electron-donating methoxy group could significantly influence the polymerization process and the final properties of the polymer. It might alter the electronic characteristics, such as the dielectric constant or conductivity, and could also affect physical properties like solubility and thermal stability compared to the polymer derived solely from durene. vulcanchem.com

Furthermore, methoxy- and methyl-substituted aromatic compounds are utilized in the synthesis of various functional polymers. For example, methoxy-substituted p-xylenes have been used as precursors to synthesize soluble polyelectrolytes that can be thermally converted into conjugated polymers like poly(2-cyano-5-methoxy-1,4-phenylene vinylene) (PPV), a material of interest for its electronic properties. kpi.ua Other studies have demonstrated the synthesis and copolymerization of various methyl- and methoxy-substituted phenylcyanoacrylates with styrene (B11656) to create novel copolymers. chemrxiv.orgchemrxiv.org These examples highlight the role of methoxy-substituted aromatic rings as versatile monomers for advanced materials.

Polymerization Studies of Related Substituted Benzenes

| Monomer | Polymerization Method | Resulting Polymer/Application | Reference |

|---|---|---|---|

| 1,2,4,5-Tetramethylbenzene (Durene) | Direct-current discharge | Polymer films with dielectric properties; contains polyene structures. | researchgate.net |

| 1,4-Bis(bromomethyl)-2-cyano-5-methoxybenzene | Base-induced polymerization followed by thermal elimination | Poly(2-cyano-5-methoxy-1,4-phenylene vinylene) (PPV derivative). | kpi.ua |

| Ring-substituted Isobutyl Phenylcyanoacrylates (e.g., 2,4,5-trimethyl) | Radical copolymerization with styrene | Copolymers with varying compositions and properties. | chemrxiv.orgchemrxiv.org |

Development of Functionalized Materials Based on its Aromatic Core

The unique structure of this compound, characterized by a polysubstituted aromatic ring, presents a versatile platform for the development of novel functionalized materials. The strategic placement of electron-donating methyl and methoxy groups on the benzene core significantly influences its chemical reactivity, making it an attractive building block in materials science. This section explores the potential for creating advanced materials by leveraging the inherent properties of its aromatic core.

The primary route to functionalizing the this compound core involves electrophilic substitution reactions. The electron-rich nature of the aromatic ring, a consequence of the activating effects of the four methyl groups and the powerful ortho-, para-directing methoxy group, facilitates the introduction of a wide array of functional groups. These substitutions can be directed to the remaining unsubstituted carbon atom on the benzene ring, offering a pathway to precisely engineered molecular architectures.

Functional groups that could be introduced onto the aromatic core include, but are not limited to, halogens (e.g., bromine, chlorine), nitro groups, acyl groups, and alkyl groups. Subsequent chemical transformations of these newly introduced functionalities can lead to the synthesis of monomers suitable for polymerization. For instance, a bromo-substituted derivative could undergo cross-coupling reactions to form biphenyl (B1667301) structures, which are common motifs in conjugated polymers. Similarly, the introduction of a vinyl group would render the molecule suitable for addition polymerization.

The sterically hindered environment around the aromatic ring, created by the multiple methyl substituents, can impart unique properties to the resulting materials. This steric hindrance can influence the solubility, processability, and thermal stability of polymers and other materials derived from this compound. For example, the bulky nature of the monomer unit could lead to polymers with high glass transition temperatures and amorphous morphologies, which are often desirable for applications requiring dimensional stability at elevated temperatures.

Furthermore, the inherent hydrophobicity of the tetramethylbenzene core, combined with the modest polarity of the methoxy group, suggests that materials derived from this compound could exhibit tailored interfacial properties. This balance of hydrophobic and hydrophilic character could be exploited in the design of surfactants, coatings, and membrane materials.

While specific experimental data on materials derived exclusively from this compound is not extensively documented in publicly available literature, the principles of organic and polymer chemistry allow for the projection of potential material properties. The following table outlines the potential characteristics of functionalized materials based on this aromatic core, drawing analogies from structurally related polymers.

Table 1: Projected Properties of Functionalized Materials Derived from this compound

| Material Type | Potential Functionalization | Key Projected Properties | Potential Applications |

| High-Performance Polymers | Incorporation into polyimide or polyether backbones | High thermal stability, good dielectric properties, enhanced solubility in organic solvents due to methyl groups. | Advanced electronics, aerospace components, high-temperature adhesives. |

| Functional Coatings | Surface grafting via a reactive functional group (e.g., silane) | Hydrophobicity, chemical resistance, low surface energy. | Anti-fouling coatings, protective layers for sensitive electronics. |

| Microporous Materials | Cross-linking of functionalized monomers | High surface area, tailored pore sizes, good thermal and chemical stability. | Gas storage and separation, catalysis, sensing. |

| Organometallic Complexes | Coordination to metal centers via the aromatic ring or a functional group | Catalytic activity, unique photophysical properties, redox activity. | Homogeneous catalysis, organic light-emitting diodes (OLEDs), sensors. |

The development of functionalized materials from this compound represents a promising area for future research. The ability to tailor the properties of the final material through controlled functionalization of the aromatic core opens up possibilities for a wide range of advanced applications. Further investigation into the synthesis and characterization of such materials is necessary to fully realize their potential.

Future Research Directions and Emerging Areas

Development of Novel and Environmentally Benign Synthetic Methodologies

The synthesis of polysubstituted benzenes often relies on classical methods that can be resource-intensive and generate significant waste. A primary future objective is the development of sustainable synthetic routes to 3-Methoxy-1,2,4,5-tetramethylbenzene. Research in this area is expected to move beyond traditional Friedel-Crafts reactions, which often employ stoichiometric amounts of Lewis acid catalysts.

Future methodologies will likely focus on:

Catalytic Methylation with Green Reagents: Current research has demonstrated the effective methylation of 1,2,4-trimethylbenzene (B165218) to produce 1,2,4,5-tetramethylbenzene (B166113) (durene) using syngas over bifunctional catalysts. rsc.org This approach avoids harsher methylating agents and improves selectivity. rsc.org Future work could adapt this strategy for the direct, selective methylation of methoxy-xylene or methoxy-trimethylbenzene precursors.

Solvent-Free and Alternative Solvent Systems: The use of environmentally benign solvents, such as supercritical carbon dioxide (SCCO₂), has shown promise for polymerization reactions by improving yield, purity, and reducing reaction times. mdpi.com Investigating the use of SCCO₂ or solvent-free conditions for the synthesis and derivatization of this compound could significantly reduce the environmental footprint of its production. mdpi.comresearchgate.net

Enzymatic and Bio-based Approaches: While more challenging for non-functionalized aromatics, enzymatic catalysis is a cornerstone of green chemistry, offering high selectivity under mild conditions. rsc.org Research could explore engineered enzymes for the selective hydroxylation and subsequent methylation of a tetramethylbenzene precursor, or the use of bio-derived building blocks to construct the substituted aromatic ring.

| Methodology | Potential Advantages | Key Research Challenge | Relevant Findings |

|---|---|---|---|

| Catalytic Methylation with Syngas | High atom economy; avoids harsh reagents like methyl halides. | Achieving high regioselectivity on a methoxy-substituted precursor. | Successful durene synthesis from 1,2,4-trimethylbenzene and syngas. rsc.org |

| Supercritical CO₂ (SCCO₂) Synthesis | Reduced solvent waste; enhanced mass transfer; easy product separation. | Solubility of reactants and catalyst stability in SCCO₂. | SCCO₂ serves as an effective green solvent for polymer synthesis. mdpi.com |

| Heterogeneous Catalysis (e.g., Zeolites) | Catalyst reusability; shape selectivity can improve product distribution. | Designing zeolite pores to accommodate the substrate and direct the reaction. | Zeolites are active in methanol-to-hydrocarbon reactions involving methoxy (B1213986) species. bohrium.com |

Advanced In Situ Characterization of Reaction Intermediates and Catalytic Cycles

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes. For methoxy-polymethylbenzenes, this involves identifying and characterizing short-lived intermediates and mapping out catalytic cycles. Future research will heavily rely on advanced analytical techniques to probe these reactions in real time.

Key areas of focus include:

Spectroscopic Monitoring: Techniques like in-situ Fourier-transform infrared (FTIR) and solid-state nuclear magnetic resonance (NMR) spectroscopy can provide invaluable data on the species present on a catalyst surface or in a reaction mixture at any given moment. These methods have been used to study the formation and reactivity of surface methoxy species on zeolites during methanol-to-olefin (MTO) reactions. bohrium.com

Identification of Intermediates: The reaction of methoxy groups can proceed through intermediates such as carbenium ions or carbene-like species. bohrium.com Future studies on the synthesis of this compound will aim to trap or directly observe these transient molecules to confirm the operative reaction mechanism. The reaction of OH radicals with 1,2,4,5-tetramethylbenzene, for example, has been shown to form distinct ortho and ipso adducts, highlighting the complexity of reactions involving substituted benzenes. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for complementing experimental findings. nih.govnih.gov Researchers can model proposed intermediates and transition states to determine their relative energies and structures, helping to validate mechanistic hypotheses derived from spectroscopic data. beilstein-journals.orgmdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Emerging applications in this domain include:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose novel synthetic pathways to a target molecule that may not be obvious to a human chemist. nih.gov These programs are trained on vast databases of known reactions and can help overcome synthetic challenges. rsc.org

Predictive Modeling of Properties: ML models can be trained on existing data to predict the physicochemical, electronic, and even biological properties of new molecules before they are synthesized. gatech.educaltech.edu This allows researchers to prioritize candidates with the most promising characteristics for a given application.

Reaction Optimization: AI algorithms can efficiently explore a vast parameter space (e.g., temperature, catalyst loading, solvent) to identify the optimal conditions for a chemical reaction, leading to higher yields and purity while saving time and resources. caltech.edu

| AI/ML Application | Specific Goal | Potential Impact | Supporting Evidence |

|---|---|---|---|

| Retrosynthesis Planning | Identify the most efficient and green synthetic route. | Reduces experimental trial-and-error; discovers novel pathways. | AI tools have successfully proposed and improved synthetic routes for complex molecules. nih.gov |

| Property Prediction | Forecast solubility, electronic properties, or receptor binding of new derivatives. | Enables high-throughput virtual screening to identify high-potential candidates. | ML models can accurately predict molecular properties, expediting materials discovery. nih.govgatech.edu |

| Catalyst Design | Predict the performance of different catalysts for a specific transformation. | Accelerates the discovery of more efficient and selective catalysts. | AI can connect microscopic properties to macroscopic catalyst performance. caltech.edu |

Exploration of this compound in Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, functional architectures held together by non-covalent interactions. nih.gov The unique substitution pattern of this compound—with its electron-rich aromatic core, multiple methyl groups, and a single methoxy group—makes it an intriguing candidate as a building block (or "tecton") for supramolecular structures.

Future research could investigate:

Host-Guest Chemistry: The electron-rich cavity of the benzene (B151609) ring could enable it to act as a host for electron-deficient guest molecules through π-π stacking interactions. This is a principle utilized by established hosts like pillar[n]arenes. nih.gov

Crystal Engineering: The substituents on the ring will direct how the molecules pack in the solid state. Studies on similar 1,3,5-trisubstituted benzenes show how side groups dictate the formation of specific supramolecular patterns, such as dimers, through a combination of interactions. rsc.org Understanding and controlling these interactions could lead to the design of new materials with tailored crystalline properties.

Self-Assembled Monolayers and Polymers: As a component of larger molecules, the 3-methoxy-tetramethylphenyl moiety could be used to program the self-assembly of polymers or monolayers on surfaces. Benzene-1,3,5-tricarboxamides (BTAs), for instance, are well-known for their ability to self-assemble into one-dimensional, rod-like structures stabilized by hydrogen bonding. nih.gov While lacking the strong hydrogen-bonding motifs of BTAs, the methoxy-polymethylbenzene unit could direct assembly through weaker, yet significant, C-H···π and van der Waals forces.

Studies on the Stereochemistry and Chiral Derivatives of Methoxy-Polymethylbenzenes

While this compound is itself an achiral molecule, future research could explore the introduction of chirality to create novel derivatives with potential applications in asymmetric catalysis, chiral recognition, or materials science.

Avenues for this research include:

Synthesis of Atropisomers: Atropisomerism occurs when rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (rotamers). While the methyl and methoxy groups are likely too small to induce stable atropisomers at room temperature, the synthesis of derivatives with bulkier substituents at the ortho-positions to the methoxy group could lead to the creation of new chiral, C₂-symmetric molecules. The synthesis and conformational analysis of such compounds would be a key research goal. beilstein-journals.org

Derivatization with Chiral Auxiliaries: Attaching a known chiral group to the aromatic ring or one of its methyl substituents is a standard method for producing chiral molecules. The resulting diastereomers could be separated and the chiral auxiliary subsequently removed, providing access to enantiopure derivatives of methoxy-polymethylbenzenes.

Asymmetric Synthesis: Developing catalytic, enantioselective methods to introduce functional groups onto the benzene ring or its substituents would represent a significant advance. For example, an asymmetric C-H activation/functionalization reaction could transform one of the prochiral methyl groups into a stereocenter.

Q & A

Q. Table 1: Efficiency of Separation Techniques

| Method | Purity Achieved | Key Challenge |

|---|---|---|

| Distillation | ~90% | Co-elution with isomers |

| Crystallization | 95–97% | Solvent retention in crystals |

(Basic) How is quantitative NMR (qNMR) optimized for characterizing durene, and what are its hygroscopic limitations?

Methodological Answer:

Durene serves as a non-hygroscopic NMR calibration standard due to its stable proton environment. To optimize qNMR:

- Deuterated Standards : Use durene-d2 or durene-d14 to avoid signal overlap .

- Hygroscopicity Mitigation : Store samples in desiccators; pre-dry deuterated solvents (e.g., CDCl₃) to prevent water absorption, which skews integration .

- Validation : Compare against certified reference materials (CRMs) from suppliers like Sigma-Aldrich or Thermo Scientific .

(Advanced) How do OH radical-initiated degradation kinetics of durene inform atmospheric modeling, and how are conflicting rate constants resolved?

Methodological Answer:

Durene’s atmospheric degradation by OH radicals is studied using smog chamber experiments and computational models. Key steps:

- Kinetic Measurements : Use laser-induced fluorescence (LIF) or mass spectrometry to track OH consumption rates. Reported rate constants vary due to temperature/pressure conditions (e.g., 1.2–2.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) .

- Contradiction Resolution : Reconcile discrepancies by standardizing experimental conditions (e.g., 298 K, 1 atm) and validating with density functional theory (DFT) calculations .

Q. Table 2: Degradation Parameters for Durene

| Parameter | Value | Source |

|---|---|---|

| OH Rate Constant (298 K) | 1.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Zhao et al., 2022 |

| Half-life (12-h OH) | ~6 hours | Estimated |

(Advanced) What role does durene play in polymer curing, and how is its solvent efficacy experimentally evaluated?

Methodological Answer:

Durene enhances low-temperature curing of polybutadiene by dissolving reactive nitrile oxides. To assess efficacy:

- Rheological Testing : Measure viscosity changes during curing at 25–60°C.